![molecular formula C10H11NOS B14646154 [(1-Isocyanatopropan-2-yl)sulfanyl]benzene CAS No. 56177-19-6](/img/structure/B14646154.png)
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of an isocyanate group attached to a propan-2-yl sulfanyl group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-isocyanatopropan-2-yl sulfanyl with benzene under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the isocyanate group reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-isocyanatopropan-2-yl)benzene: Similar structure but with two isocyanate groups.
Ethyl 2-[(1,1,1-trifluoro-3-isocyanatopropan-2-yl)sulfanyl]acetate: Contains a trifluoromethyl group and an ester functionality.
Uniqueness
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is unique due to its specific combination of an isocyanate group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
56177-19-6 |
|---|---|
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-isocyanatopropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-9(7-11-8-12)13-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
HHBMNMWCWOHISR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


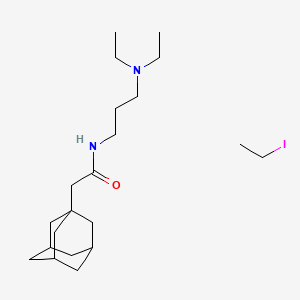
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
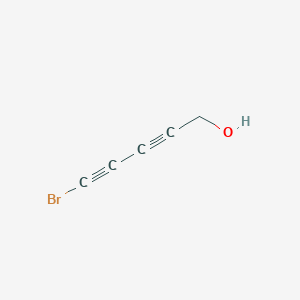
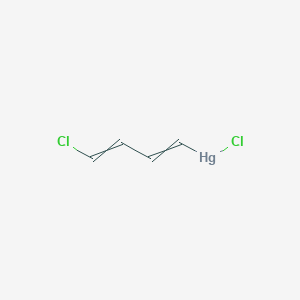
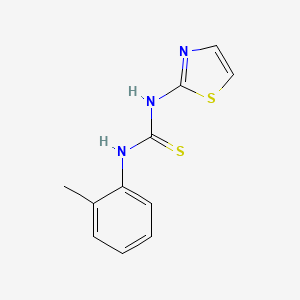
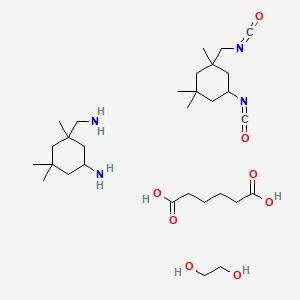
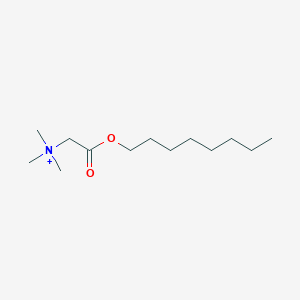

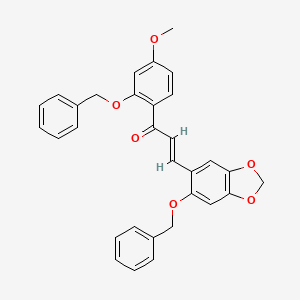

![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)


